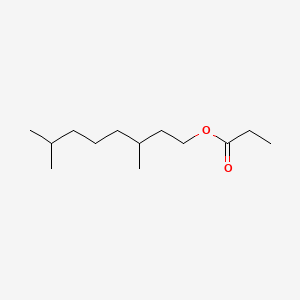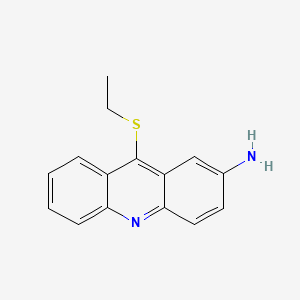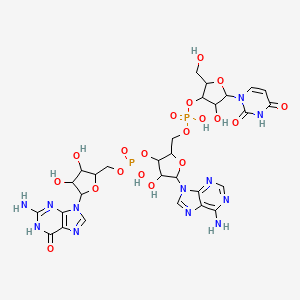
Bis(tris(2-hydroxyethyl)ammonium) glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tris(2-hydroxyethyl)ammonium) glutarate is a chemical compound with the molecular formula C11H23NO7. It is known for its unique structure, which includes tris(2-hydroxyethyl)ammonium cations and glutarate anions. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) glutarate typically involves the reaction of tris(2-hydroxyethyl)amine with glutaric acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pH control.
Purification: Multi-step purification processes, including filtration and recrystallization, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to maintain consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) glutarate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Esters, ethers, and other substituted derivatives.
Applications De Recherche Scientifique
Bis(tris(2-hydroxyethyl)ammonium) glutarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) glutarate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The hydroxyl groups and ammonium ions play a crucial role in these interactions, affecting various biochemical pathways and processes.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes, altering their activity and stability.
Proteins: It can bind to proteins, affecting their structure and function.
Cellular Pathways: The compound may influence cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Bis(tris(2-hydroxyethyl)ammonium) glutarate can be compared with other similar compounds, such as:
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium malate
Uniqueness:
- Structure: The presence of glutarate anions provides unique properties compared to other similar compounds.
- Applications: Its specific interactions and stability make it suitable for a broader range of applications in various fields.
By understanding the detailed aspects of this compound, researchers and industry professionals can leverage its properties for innovative applications and advancements in science and technology.
Propriétés
Numéro CAS |
85030-00-8 |
|---|---|
Formule moléculaire |
C17H34N2O10 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;pentanedioate |
InChI |
InChI=1S/2C6H14NO3.C5H8O4/c2*8-4-1-7(2-5-9)3-6-10;6-4(7)2-1-3-5(8)9/h2*1,8-10H,2-6H2;1-3H2,(H,6,7)(H,8,9)/q2*+1;/p-2 |
Clé InChI |
LOVGTLSLWJGDGK-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)[O-])CC(=O)[O-].C(CO)[N+](=CCO)CCO.C(CO)[N+](=CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)








